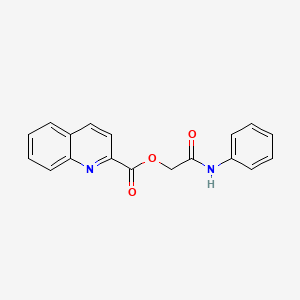

2-氧代-2-(苯基氨基)乙基喹啉-2-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

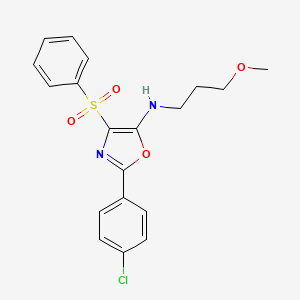

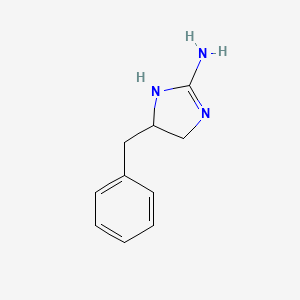

“2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate” is a compound that belongs to the class of quinoline derivatives . Quinoline is a nitrogen-based heterocyclic aromatic compound with a systematic IUPAC name as benzo [b]pyridine or 1-aza-naphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Synthesis Analysis

The synthesis of quinoline derivatives has been achieved through various methods. For instance, ethyl 2-oxo-2H-selenopyrano [2,3-b]quinoline-3-carboxylates were synthesized by the reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine . The intermediate 3-formyl-2-selenoquinolines were synthesized by the action of NaHSe on substituted 2-chloroquinoline-3-carbaldehydes .Molecular Structure Analysis

The molecular structure of quinoline derivatives, including “2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate”, can be characterized by elemental analysis, IR, 1H NMR, and mass spectroscopy data .Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate” can be determined by various analytical techniques. For instance, the elemental composition can be determined by elemental analysis .科学研究应用

Antibacterial Activity

Quinoline derivatives, including 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate, have been found to exhibit a wide spectrum of antibacterial activity . In particular, some compounds were highly active against S. aureus and M. roseus species .

Antifungal Activity

Quinoline-based drugs also possess antifungal properties . This makes them valuable in the development of treatments for various fungal infections .

Antimalarial Agents

Quinoline-based drugs, such as quinine, quinidine, chloroquine, mefloquine, and halofantrine, are widely used as antimalarial agents . This suggests that 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate could potentially have similar applications .

Antileishmanial Activity

Quinoline derivatives have been found to possess antileishmanial activity . Leishmaniasis is a disease caused by parasites of the Leishmania type .

Anti-arrhythmic Activity

Quinoline derivatives have also been found to possess anti-arrhythmic activity . This suggests potential applications in the treatment of irregular heartbeats .

Anticancer Activity

Quinazolinone and quinazoline derivatives, which are similar to 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate, have shown potential as anticancer agents . This suggests that 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate could potentially be used in cancer treatments .

Antioxidant Activity

Quinazolinone and quinazoline derivatives have also shown antioxidant activity . This suggests that 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate could potentially be used as an antioxidant .

Fixative in Fine Fragrance

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate has been found to have a fixative effect on volatile substances in fine fragrances and perfumes . This suggests potential applications in the fragrance industry .

作用机制

The mechanism of action of quinoline derivatives is diverse and depends on their specific chemical structure. Quinoline-based drugs, which include quinine, quinidine, chloroquine, mefloquine, and halofantrine, are widely used as antimalarial agents . Also, quinoline derivatives possess a broad spectrum of other biological activities such as antifungal, antibacterial, antileishmanial in addition to anti-arrhythmic .

安全和危害

The safety and hazards associated with the handling and use of “2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate” should be determined based on its specific physical and chemical properties. For instance, Ethyl 2-oxo-2-(phenylamino)acetate has hazard statements H302;H319;H372;H410 and precautionary statements P260;P264;P273;P301+P312;P305+P351+P338;P314 .

未来方向

The future directions in the research of quinoline derivatives, including “2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate”, could involve the development of greener and more sustainable chemical processes . This could include the use of eco-friendly and safe reusable catalysts, and the development of multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .

属性

IUPAC Name |

(2-anilino-2-oxoethyl) quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c21-17(19-14-7-2-1-3-8-14)12-23-18(22)16-11-10-13-6-4-5-9-15(13)20-16/h1-11H,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFKBDRKIZNVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85198774 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

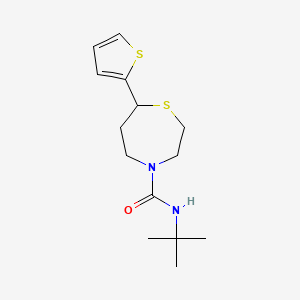

![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)

![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)

![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)